3,4,5-Trimethylbenzoic acid

Vue d'ensemble

Description

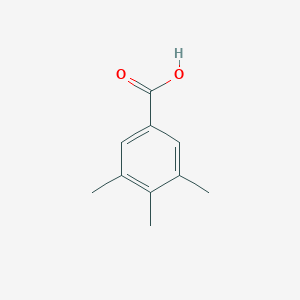

3,4,5-Trimethylbenzoic acid is a chemical compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .

Synthesis Analysis

A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and evaluated for antihypertensive and local anesthetic activity . The synthesis methods include multi-step reactions with sodium, benzene, and diluted nitric acid .Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethylbenzoic acid can be viewed using Java or Javascript . It has a structure that includes freely rotating bonds, H bond acceptors, and H bond donors .Physical And Chemical Properties Analysis

3,4,5-Trimethylbenzoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 313.0±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.5±3.0 kJ/mol and a flash point of 144.5±13.9 °C .Applications De Recherche Scientifique

Pharmacology

A series of basic esters of 3,4,5-Trimethoxybenzoic acid has been synthesized and evaluated for their antihypertensive and local anesthetic activity . One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis, exhibited hypotensive activity following intravenous administration to normotensive dogs .

Medicine

3,4,5-Trimethoxybenzoic acid is used as an intermediate in medicine . It acts as a metabolite of trimebutine, a drug used to treat irritable bowel syndrome .

Organic Synthesis

This compound is also used as an intermediate in organic synthesis . It can be used in the synthesis of various other compounds, contributing to the development of new materials and pharmaceuticals .

Dye and Ink Manufacturing

3,4,5-Trimethoxybenzoic acid is widely used in the manufacturing of dyes and inks . Its chemical properties make it a valuable component in the production of these materials .

Photographic Developers

This compound is used in photographic developers . Its unique chemical properties make it useful in the development process, contributing to the quality of the final image .

Astringents in Medicine

3,4,5-Trimethoxybenic acid is used as an astringent in medicine . Astringents are substances that shrink or constrict body tissues and are often used in medicine to reduce bleeding from minor abrasions .

Safety and Hazards

Propriétés

IUPAC Name |

3,4,5-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBVULKHVZHYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148116 | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethylbenzoic acid | |

CAS RN |

1076-88-6 | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does the presence of three methyl groups in 3,4,5-trimethylbenzoic acid significantly impact its energy compared to simpler benzoic acid derivatives?

A1: While the addition of methyl groups generally increases molecular energy due to steric effects, research suggests that in the case of 3,4,5-trimethylbenzoic acid (1), the impact of the third methyl group (at the 5-position) is negligible compared to the disubstituted 3,4-dimethylbenzoic acid. This finding challenges previous assumptions about significant energy contributions from interactions between groups in the meta position. These conclusions are supported by both experimental measurements of enthalpy of formation and computational calculations using ab initio methods at the B3LYP/6-311+G(d,p) level [].

Q2: What is the crystal structure of 3,4,5-trimethylbenzoic acid?

A2: While the provided abstracts do not contain details on the crystal structure of 3,4,5-trimethylbenzoic acid, one of the articles mentions a study specifically focusing on this aspect []. Further investigation into the full text of that article would be necessary to obtain specific information on its crystallographic parameters.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)

![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)